5-amino-3-methyl-4H-imidazol-2-one
Overview
Description
5-amino-3-methyl-4H-imidazol-2-one is a heterocyclic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
Imidazol-4-ones are known to be an important scaffold for a variety of applications, including natural products, medicine, and agriculture . They are found as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .
Mode of Action
Imidazol-4-ones are known to have a wide range of applications, suggesting diverse modes of action depending on the specific target and application .
Biochemical Pathways
Imidazol-4-ones are found in a variety of fields, indicating that they may influence multiple biochemical pathways . For instance, they are found as advanced glycation end products (AGE) and post-translational modifications of several amino acids .
Result of Action
Given the wide range of applications of imidazol-4-ones, the results of their action are likely to be diverse and context-dependent .
Biochemical Analysis
Biochemical Properties
4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one on cells are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting overall cell function .
Molecular Mechanism
At the molecular level, 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with different molecular targets makes it a versatile agent in biochemical research .
Dosage Effects in Animal Models
The effects of 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is essential for determining its safe and effective use in biochemical applications .
Metabolic Pathways
4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of 4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, which can impact its activity and function. Understanding these transport mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
4-amino-1-methyl-2,5-dihydro-1H-imidazol-2-one exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methyl-4H-imidazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of glyoxal with ammonia, followed by methylation and subsequent cyclization to form the imidazole ring . The reaction conditions often include mild temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-methyl-4H-imidazol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring, leading to different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the imidazole ring .
Scientific Research Applications
5-amino-3-methyl-4H-imidazol-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3-diazole: Another imidazole derivative with similar structural features but different functional groups.
2-methylimidazole: A compound with a methyl group at the 2-position, similar to 5-amino-3-methyl-4H-imidazol-2-one.
4,5-dihydro-1H-imidazol-2-amine: A related compound with an amine group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methyl groups allows for versatile chemical modifications and a wide range of applications .
Properties
IUPAC Name |
5-amino-3-methyl-4H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(5)6-4(7)8/h2H2,1H3,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAMXDLOFRRABJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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